(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(3-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-13-6-4-5-12(9-13)18(23)20-19-21(11-17(22)26-3)15-8-7-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGVHIMXBCEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, which contribute to various biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is C18H15N3O6S, with a molecular weight of 401.39 g/mol. The presence of methoxy groups and a thiazole moiety enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exhibits significant biological activities, including:
- Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells. The compound's structural modifications may enhance its anticancer properties by targeting specific pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : Benzothiazole derivatives are known for their anti-inflammatory properties, potentially reducing the activity of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
The mechanism by which (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its biological effects is likely multifaceted. Binding affinity studies suggest that it interacts with specific biological targets, including enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for optimizing the compound for therapeutic use.
Data Table: Biological Activities of Related Benzothiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-methyl 2-(6-chloro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | Chlorine substitution | Antimicrobial |
| (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | Methoxy substitution | Antihypertensive |
| (Z)-methyl 2-(6-methoxy-2-(benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | Different carbonyl group | Anticancer |
Case Studies
- Anticancer Activity : A study evaluating the cytotoxic effects of benzothiazole derivatives demonstrated that (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate significantly inhibited cell proliferation in A431 and A549 cancer cell lines at concentrations ranging from 1 to 4 μM. The compound induced apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .
- Anti-inflammatory Effects : Another study highlighted the ability of benzothiazole derivatives to decrease pro-inflammatory cytokine levels. The tested compound exhibited notable inhibition of IL-6 and TNF-α production in vitro, suggesting its utility in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]thiazole Core
Key Observations :
- Methoxy vs. Halogen Substituents : Halogenated analogs (e.g., 2j in ) exhibit higher inhibitory potency due to electron-withdrawing effects, whereas methoxy groups improve solubility and metabolic stability .
- Ester Groups : Methyl esters (target compound) generally confer higher metabolic resistance compared to ethyl esters (e.g., 8g) .
Substituent Variations on the Acyl Imino Group
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance target binding but may reduce solubility.
- Methoxy groups (electron-donating) balance solubility and activity .
Configurational and Conformational Differences
- Z vs. E Configuration : The Z-configuration in the target compound ensures proper spatial alignment for interactions with enzymes or receptors, as seen in ALR2 inhibitors (e.g., 2g in ) .
- Rigid vs. Flexible Side Chains : Compounds with rigid heterocycles (e.g., imidazothiazoles in ) show reduced conformational flexibility compared to the target compound’s acetamide side chain .
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
